2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,4,5-trimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Attachment of the Sulfanyl Group: The triazole intermediate is then reacted with thiourea to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with 1,3-benzodioxole-5-yl acetic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. The triazole ring may also contribute to the compound’s ability to inhibit enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one: This compound shares the trimethoxyphenyl group and has similar biological activities.
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole: Another compound with the trimethoxyphenyl group, known for its antifungal activity.
4-[(2-furylmethylene)amino]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and trimethoxyphenyl group, with potential antimicrobial properties.
Uniqueness
The uniqueness of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups, which may confer a unique profile of biological activities and chemical reactivity. The presence of both the triazole and benzodioxole moieties, along with the trimethoxyphenyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N5O6S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C20H21N5O6S/c1-27-15-6-11(7-16(28-2)18(15)29-3)19-23-24-20(25(19)21)32-9-17(26)22-12-4-5-13-14(8-12)31-10-30-13/h4-8H,9-10,21H2,1-3H3,(H,22,26) |
InChI Key |
FKAZDZSZUMNSII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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